molecular formula C19H14ClNO4S2 B11042732 ((5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

((5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B11042732
M. Wt: 419.9 g/mol
InChI Key: XWTADLXBXWDXLX-CXUHLZMHSA-N
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Description

((5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a chlorobenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with a halogenated acetic acid under basic conditions to form the thiazolidinone core.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with a benzaldehyde derivative in the presence of a base to introduce the benzylidene group.

    Etherification: The final step involves the etherification of the benzylidene intermediate with 2-chlorobenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The chlorobenzyl ether moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ((5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential therapeutic applications. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ((5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazolidinone ring and benzylidene group are likely key structural features that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
  • (5E)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

((5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid stands out due to the presence of the 2-chlorobenzyl ether moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, potentially leading to unique therapeutic applications.

Properties

Molecular Formula

C19H14ClNO4S2

Molecular Weight

419.9 g/mol

IUPAC Name

2-[(5E)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C19H14ClNO4S2/c20-15-4-2-1-3-13(15)11-25-14-7-5-12(6-8-14)9-16-18(24)21(10-17(22)23)19(26)27-16/h1-9H,10-11H2,(H,22,23)/b16-9+

InChI Key

XWTADLXBXWDXLX-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl

Origin of Product

United States

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